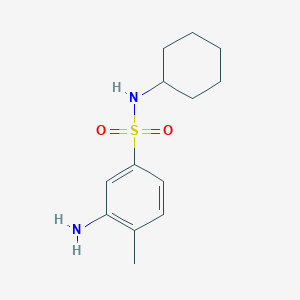
3-amino-N-cyclohexyl-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-N-cyclohexyl-4-methylbenzenesulfonamide is an organic compound with the molecular formula C13H20N2O2S. It is a sulfonamide derivative, characterized by the presence of an amino group, a cyclohexyl group, and a methyl group attached to a benzenesulfonamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-methylbenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts .
化学反応の分析
Types of Reactions
3-amino-N-cyclohexyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
3-amino-N-cyclohexyl-4-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with antibacterial and anti-inflammatory properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
作用機序
The mechanism of action of 3-amino-N-cyclohexyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Protein Binding: It can interact with proteins, altering their conformation and function.
Pathways Involved: The compound may affect signaling pathways related to inflammation and bacterial growth.
類似化合物との比較
Similar Compounds
- 4-amino-N-cyclohexylbenzenesulfonamide
- 3-amino-N-cyclohexylbenzenesulfonamide
- 4-methyl-N-cyclohexylbenzenesulfonamide
Uniqueness
3-amino-N-cyclohexyl-4-methylbenzenesulfonamide is unique due to the presence of both an amino group and a methyl group on the benzenesulfonamide core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
生物活性
3-Amino-N-cyclohexyl-4-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a cyclohexyl group and a sulfonamide functional group, contributing to its unique pharmacological properties. This article delves into its biological activity, particularly its antimicrobial and anticancer effects, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H20N2O2S, with a molecular weight of approximately 268.37 g/mol. The structure includes:
- Amino Group : Contributes to its interaction with biological targets.
- Cyclohexyl Group : Influences solubility and bioavailability.
- Methylbenzene Sulfonamide Moiety : Essential for its antimicrobial activity.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties, primarily through the inhibition of folic acid synthesis in bacteria. Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 12 | 64 |
These results suggest that the compound effectively inhibits bacterial growth, making it a potential candidate for developing new antibiotics .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown efficacy against various cancer cell lines, including breast and lung cancer cells.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.0517 | Induction of apoptosis via caspase activation |
| MCF-7 (Breast) | 0.085 | Inhibition of cell proliferation |
| HeLa (Cervical) | 0.067 | Disruption of mitochondrial function |
The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation, which are crucial for effective cancer treatment .
Study on Antimicrobial Efficacy
In a controlled study, researchers evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. The study concluded that this compound exhibited a broader spectrum of activity compared to traditional sulfonamides, particularly against resistant strains of bacteria .
Study on Anticancer Properties
Another significant study focused on the anticancer properties of this compound against various cell lines. The results indicated that it not only inhibited tumor growth but also showed lower toxicity towards normal cells compared to conventional chemotherapeutics, suggesting a favorable therapeutic index .
特性
IUPAC Name |
3-amino-N-cyclohexyl-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-10-7-8-12(9-13(10)14)18(16,17)15-11-5-3-2-4-6-11/h7-9,11,15H,2-6,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHDYYBKMPCSKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














